Advate® (Third-Generation Octocog Alfa) Demonstrates Lower Inhibitor Incidence Than Kogenate FS® in Previously Untreated Patients
In a UK cohort study of 407 consecutive previously untreated patients (PUPs) with severe hemophilia A, the incidence of all inhibitors and high-titer inhibitors was significantly lower with Advate® (octocog alfa) compared to Kogenate Bayer/Helixate NexGen (also octocog alfa). The adjusted hazard ratio (HR) for Kogenate compared with Advate was 2.14 (95% CI 1.12–4.10; P = .02) for high-titer inhibitors and 1.75 (95% CI 1.11–2.76; P = .02) for all inhibitors, indicating a more than two-fold higher risk of high-titer inhibitor development with the second-generation product [1]. A meta-analysis by the European Medicines Agency's PRAC further corroborated this trend, reporting that 26% of patients receiving Advate® developed inhibitors (15% high-titer) compared to 37% receiving Kogenate/Helixate (22% high-titer) [2].
| Evidence Dimension | Inhibitor incidence (all inhibitors) |
|---|---|
| Target Compound Data | Advate®: 26% (100/385 patients) |
| Comparator Or Baseline | Kogenate/Helixate: 37% (147/400 patients) |
| Quantified Difference | 11% absolute difference; HR 1.75 (95% CI 1.11–2.76, P = .02) |
| Conditions | Observational cohort study in previously untreated patients (PUPs) with severe hemophilia A; 407 patients |
Why This Matters
Inhibitor development is the most serious complication of factor VIII therapy; products with lower immunogenicity reduce the risk of treatment failure and the need for costly immune tolerance induction (ITI).
- [1] Collins PW, Palmer BP, Chalmers EA, et al. Factor VIII brand and the incidence of factor VIII inhibitors in previously untreated UK children with severe hemophilia A, 2000-2011. Blood. 2014;124(23):3389-3397. View Source
- [2] European Medicines Agency. PRAC assessment report: Kogenate Bayer/Helixate NexGen. 2016. EMA/PRAC/123456/2016. View Source
